molecular formula C9H17IO B8221547 4-Iodo-2,2,6,6-tetramethyloxane CAS No. 1638768-38-3

4-Iodo-2,2,6,6-tetramethyloxane

Cat. No.: B8221547
CAS No.: 1638768-38-3
M. Wt: 268.13 g/mol
InChI Key: FQRGZHVCVFDOEO-UHFFFAOYSA-N
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Description

4-Iodo-2,2,6,6-tetramethyloxane is an organic compound with the molecular formula C9H17IO It is a derivative of oxane, characterized by the presence of an iodine atom at the 4th position and four methyl groups at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,2,6,6-tetramethyloxane typically involves the iodination of 2,2,6,6-tetramethyloxane. One common method is the reaction of 2,2,6,6-tetramethyloxane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,2,6,6-tetramethyloxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,2,6,6-tetramethyloxane or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO) at temperatures ranging from 0°C to 100°C.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents at room temperature to 50°C.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) at temperatures ranging from -20°C to 25°C.

Major Products Formed

    Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or other oxidized derivatives of this compound.

    Reduction Reactions: Products include 2,2,6,6-tetramethyloxane or other reduced derivatives.

Scientific Research Applications

4-Iodo-2,2,6,6-tetramethyloxane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds and as a precursor for other iodinated compounds.

    Biology: Employed in the study of biological systems, including the investigation of iodine’s role in biochemical processes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-2,2,6,6-tetramethyloxane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to undergo oxidation and reduction reactions, leading to the formation of various derivatives with different chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as a catalyst in oxidation reactions and as a spin label in electron spin resonance (ESR) studies.

    2,2,6,6-Tetramethyl-4-piperidone (TAA): A precursor for the synthesis of TEMPO and other derivatives.

Uniqueness

4-Iodo-2,2,6,6-tetramethyloxane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine atom’s ability to participate in substitution, oxidation, and reduction reactions makes this compound versatile for various applications in research and industry.

Properties

IUPAC Name

4-iodo-2,2,6,6-tetramethyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRGZHVCVFDOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236076
Record name 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-38-3
Record name 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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